4-Ethyl-2-heptafluoropropyl-pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl group at position 4, a perfluoropropyl group at position 2, and a carboxylic acid group at position 5. The molecular formula of 4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid is C10H7F7N2O2, and it has a molecular weight of 320.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of a ZnCl2-catalyzed three-component coupling reaction. This reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of 4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can modulate inflammatory responses and provide therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamide: Known for its NF-κB and AP-1 inhibitory activities.
5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine: Synthesized by the reaction of ethyl cyanoacetate, aldehydes, and thiourea.
Uniqueness
4-Ethyl-2-(perfluoropropyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the perfluoropropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
914201-17-5 |
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Molecular Formula |
C10H7F7N2O2 |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
4-ethyl-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F7N2O2/c1-2-5-4(6(20)21)3-18-7(19-5)8(11,12)9(13,14)10(15,16)17/h3H,2H2,1H3,(H,20,21) |
InChI Key |
KIALXFKXCIMOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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